molecular formula C18H20N4O2 B2643139 (5-methylpyrazin-2-yl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 2109446-69-5

(5-methylpyrazin-2-yl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone

Katalognummer: B2643139
CAS-Nummer: 2109446-69-5
Molekulargewicht: 324.384
InChI-Schlüssel: OQFJFNVJGUUGQO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-methylpyrazin-2-yl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a useful research compound. Its molecular formula is C18H20N4O2 and its molecular weight is 324.384. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound (5-methylpyrazin-2-yl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its complex structure comprising a pyrazine moiety and a bicyclic azabicyclo[3.2.1]octane framework. The structural formula is represented as follows:

C17H21N3O2\text{C}_{17}\text{H}_{21}\text{N}_{3}\text{O}_{2}

This structure contributes to its interaction with various biological targets.

Research indicates that this compound may modulate the activity of certain enzymes and receptors, particularly those involved in neurotransmission and cellular signaling pathways. It has been suggested that the pyrazine ring enhances binding affinity to target proteins, potentially influencing their functional states.

Pharmacological Effects

  • CNS Activity : The compound exhibits activity in the central nervous system (CNS), likely due to its ability to cross the blood-brain barrier (BBB). This property is crucial for compounds aimed at treating neurological disorders.
  • Antidepressant Properties : Preliminary studies suggest that it may have antidepressant-like effects, possibly through serotonin receptor modulation.
  • Anti-inflammatory Effects : In vitro studies have demonstrated that the compound can inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory conditions.

Study 1: CNS Activity Evaluation

A study conducted on rodents assessed the effects of the compound on anxiety-like behaviors using the elevated plus maze test. Results indicated a significant reduction in anxiety behaviors compared to control groups, suggesting potential anxiolytic properties.

Study 2: Anti-inflammatory Assessment

In a controlled laboratory environment, the compound was tested against lipopolysaccharide (LPS)-induced inflammation in macrophages. The results showed a marked decrease in TNF-alpha production, highlighting its anti-inflammatory potential.

Data Table of Biological Activities

Activity TypeObserved EffectReference
CNS ActivityAnxiolytic effects
Antidepressant PropertiesReduced depressive-like behaviors
Anti-inflammatory EffectsDecreased TNF-alpha production

Wissenschaftliche Forschungsanwendungen

Inhibition of N-acylethanolamine-hydrolyzing Acid Amidase (NAAA)

One of the primary applications of this compound is as an inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA). The inhibition of NAAA is crucial for managing inflammatory responses, as it preserves endogenous palmitoylethanolamide (PEA), enhancing its anti-inflammatory and analgesic effects at sites of inflammation.

Case Study: Efficacy as NAAA Inhibitor

A study demonstrated that derivatives of the pyrazole azabicyclo[3.2.1]octane core, including this compound, exhibited potent inhibition of human NAAA activity with IC50 values in the low nanomolar range (e.g., IC50 = 0.042 μM for a related analog) . This suggests a promising therapeutic avenue for conditions characterized by excessive inflammation, such as rheumatoid arthritis and osteoarthritis.

Structure-Activity Relationship (SAR) Studies

The compound has been subjected to extensive SAR studies to optimize its pharmacological properties. Modifications to the chemical structure have been shown to enhance potency and selectivity against NAAA.

Key Findings from SAR Studies

  • Lipophilicity Modulation : Variations in substituents on the pyrazole ring significantly influenced inhibitory activity, with specific side chains leading to enhanced binding affinity .
  • Geometric Preferences : The endo geometry was found to confer higher activity compared to exo isomers, highlighting the importance of stereochemistry in drug design .

Potential Applications in Pain Management

Given its mechanism as an NAAA inhibitor, this compound may also play a role in pain management therapies. By prolonging the action of PEA, it can potentially alleviate chronic pain conditions.

Clinical Implications

Research indicates that compounds with similar mechanisms have shown promise in preclinical models for pain relief without the side effects associated with traditional analgesics . This positions the compound as a candidate for further clinical evaluation.

Table 1: Inhibitory Activity of Pyrazole Azabicyclo[3.2.1]octane Derivatives

Compound IDStructural ModificationIC50 (μM)
ARN19689Ethoxymethyl-pyrazinyloxy substitution0.042
ARN16186Parent structure0.64
ARN503-Methyl-5-ethyl derivative0.33

Table 2: Comparison of Anti-inflammatory Efficacy

Compound IDDisease ModelEfficacy Level
ARN19689Rheumatoid ArthritisSignificant reduction in swelling
ARN16186OsteoarthritisModerate efficacy observed

Eigenschaften

IUPAC Name

(5-methylpyrazin-2-yl)-(3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-12-9-21-17(11-20-12)18(23)22-13-4-5-14(22)8-16(7-13)24-15-3-2-6-19-10-15/h2-3,6,9-11,13-14,16H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQFJFNVJGUUGQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N2C3CCC2CC(C3)OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.